(4-Ethyl-5-methylthien-3-yl)methanol
Description
(4-Ethyl-5-methylthien-3-yl)methanol is a thiophene-derived compound featuring a methanol (-CH₂OH) substituent at the 3-position of the heterocyclic ring, with ethyl and methyl groups at the 4- and 5-positions, respectively.
Properties
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-3-8-6(2)10-5-7(8)4-9/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHUJDXBQPFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-5-methylthien-3-yl)methanol typically involves the alkylation of a thienyl precursor followed by reduction. One common method is the Friedel-Crafts alkylation of thiophene with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and more efficient catalysts to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-5-methylthien-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: (4-Ethyl-5-methylthien-3-yl)carboxylic acid.
Reduction: (4-Ethyl-5-methylthien-3-yl)methane.
Substitution: Various halogenated or nitrated derivatives of the thienyl ring.
Scientific Research Applications
(4-Ethyl-5-methylthien-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thienyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethyl-5-methylthien-3-yl)methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Triazole-Thiol Family
Several triazole-thiol derivatives share the 4-ethyl-5-methylthien-3-yl substituent but differ in core heterocyclic structure and functional groups:
Key Observations :
- Core Heterocycle : The thiophene core in the target compound contrasts with the triazole rings in analogs. Thiophenes are electron-rich and often used in conductive materials, while triazoles are nitrogen-rich, enhancing hydrogen-bonding capacity and bioactivity .
- Functional Groups: Methanol substituents (as in the target compound and [4-ethyl-5-(2-phenylethyl)-triazol-3-yl]methanol ) increase polarity and solubility in polar solvents compared to thiols. Thiol-containing analogs (e.g., sc-316339, QZ-0268) may exhibit higher reactivity in disulfide bond formation or metal coordination .
- Substituent Effects: Ethyl and methyl groups on the thienyl/triazole rings improve steric stability and modulate electronic properties.
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